molecular formula C9H18N2O B14624143 N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine CAS No. 56400-68-1

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine

Cat. No.: B14624143
CAS No.: 56400-68-1
M. Wt: 170.25 g/mol
InChI Key: XCZQZZIWCYUVQK-UHFFFAOYSA-N
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Description

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is a chemical compound of interest in medicinal chemistry and biological research. It features an aziridine ring, a three-membered heterocycle known for its reactivity and potential in bioconjugation and as a pharmacophore in drug discovery . The structure combines this aziridine group, linked via an ethylamine chain, to a tetrahydropyran (oxane) ring, which can influence the molecule's pharmacokinetic properties. Compounds containing the aziridine moiety have been investigated for various biological activities. For instance, research into similar aziridine-ethylamine structures has identified potential as inhibitors of targets like angiotensin-converting enzyme 2 (ACE2), suggesting utility in cardiovascular and infectious disease research . Other derivatives have been synthesized for evaluation against parasitic infections such as Leishmaniasis and Chagas disease . The specific research value of this compound may lie in its potential as a synthetic intermediate or as a candidate for further pharmacological evaluation, leveraging the alkylating properties of the aziridine group and the scaffold-modifying effect of the oxane ring. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56400-68-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[2-(aziridin-1-yl)ethyl]oxan-2-amine

InChI

InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2

InChI Key

XCZQZZIWCYUVQK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)NCCN2CC2

Origin of Product

United States

Significance of Aziridine and Oxane Structural Motifs in Synthetic Organic Chemistry and Chemical Biology

The foundational building blocks of N-[2-(aziridin-1-yl)ethyl]oxan-2-amine are the aziridine (B145994) and oxane rings. Both are prevalent scaffolds in organic chemistry, albeit for different reasons, and their combination in a single molecule suggests a platform for diverse chemical reactivity and biological interaction. fiveable.mecrsubscription.com

Aziridines are three-membered saturated heterocycles containing one nitrogen atom. fiveable.me Their defining characteristic is significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5°. wikipedia.orgnih.gov This inherent strain makes aziridines highly reactive and susceptible to ring-opening reactions when treated with a wide array of nucleophiles. fiveable.menih.gov This reactivity is not a liability but a powerful tool in synthetic organic chemistry, allowing for the stereospecific introduction of nitrogen-containing functionalities. fiveable.me

Aziridines serve as crucial intermediates in the synthesis of more complex and valuable molecules, including amino alcohols, diamines, and other larger heterocyclic systems. nih.govrsc.org Their derivatives are of broad interest in medicinal chemistry, with the aziridine moiety being a key feature in several natural products and pharmacologically active agents, including anticancer and antibacterial compounds. nih.govmetu.edu.tr The ability to control the stereochemistry at the carbon centers and the pyramidal nitrogen atom further enhances their utility as chiral building blocks in asymmetric synthesis. fiveable.me

In contrast to the high reactivity of aziridine, the oxane ring (systematically named tetrahydropyran) is a conformationally stable six-membered oxygen heterocycle. crsubscription.com This motif is a cornerstone in the structure of numerous natural products, most notably in carbohydrates where it forms the pyranose ring. nih.gov The stability of the oxane ring makes it a reliable structural scaffold in drug design. crsubscription.comresearchgate.net

Table 1: Comparative Properties of Aziridine and Oxane Motifs

FeatureAziridineOxane (Tetrahydropyran)
Ring Size 3-membered6-membered
Heteroatom NitrogenOxygen
Ring Strain HighLow (stable chair conformation)
Reactivity High (prone to ring-opening)Low (relatively inert)
Primary Use in Synthesis Reactive intermediate, chiral building blockStable scaffold, protecting group
Presence in Nature Found in specific natural products (e.g., mitomycins)Ubiquitous (e.g., carbohydrates, alkaloids)

Interdisciplinary Relevance of Nitrogen and Oxygen Heterocycles in Advanced Chemical Systems

Heterocyclic compounds form the largest class of organic molecules and are indispensable to the life sciences. crsubscription.com The presence of heteroatoms like nitrogen and oxygen imparts specific physicochemical properties that are often essential for biological function.

Nitrogen-containing heterocycles are exceptionally prominent in medicinal chemistry. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain at least one nitrogen heterocycle. nih.govmsesupplies.com This prevalence is due to the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like proteins and nucleic acids. nih.gov From the purine (B94841) and pyrimidine (B1678525) bases that constitute DNA and RNA to the core structures of countless alkaloids, vitamins, and synthetic drugs, nitrogen heterocycles are fundamental to biological processes and therapeutic intervention. nih.govnih.gov

Oxygen heterocycles are the second most prevalent type found in approved drugs and are widespread in nature. crsubscription.comnih.gov They are key components of natural products with significant biological activity, including antioxidants, anti-inflammatory agents, and anticancer compounds. nih.gov The oxygen atom can participate in hydrogen bonding and influences the molecule's polarity and solubility, which are critical parameters for drug absorption and distribution. crsubscription.com The fusion of these heterocyclic rings to other systems, such as aromatic rings, can further modulate their electronic and biological properties, creating a vast chemical space for drug discovery. researchgate.net The combination of both nitrogen and oxygen heterocycles within a single molecular entity, as seen in N-[2-(aziridin-1-yl)ethyl]oxan-2-amine, offers a rich platform for creating complex systems with tailored functions for applications in medicinal chemistry, materials science, and catalysis. olemiss.edu

Table 2: Examples of Prominent Nitrogen and Oxygen Heterocycles in Biologically Relevant Molecules

Heterocycle TypeExample RingSignificance / Application
Nitrogen PyridineFound in Vitamin B3 (niacin) and various pharmaceuticals.
Nitrogen PyrrolidineCore of the amino acid proline and numerous alkaloids.
Nitrogen ImidazolePresent in the amino acid histidine and many antifungal drugs.
Nitrogen PiperidineA common scaffold in pharmaceuticals, including antipsychotics. nih.gov
Oxygen FuranA building block for many natural products and pharmaceuticals.
Oxygen PyranThe basis for pyranose sugars (e.g., glucose) and many natural products. nih.gov
Oxygen MorpholineUsed in drug development for its favorable physicochemical properties. nih.gov
N/O Combined OxazoleFound in natural products with antitumor and antibiotic properties.

Overview of Research Trajectories for Complex Amine Ether Conjugates Within Organic Synthesis and Mechanistic Inquiry

Strategies for the Formation of the Aziridine Moiety

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. nih.govnih.gov Their high ring strain makes them susceptible to ring-opening reactions, providing access to a diverse array of functionalized amine products. wikipedia.orgmdpi.com The synthesis of the aziridine moiety can be broadly approached through ring-closing reactions or the direct addition of a nitrogen source to an alkene.

Ring-Closing Approaches to Aziridines

Intramolecular cyclization is a fundamental strategy for aziridine synthesis, typically involving the formation of a C-N bond from a precursor containing a nitrogen atom and a suitable leaving group in a 1,2-relationship.

From Vicinal Amino Alcohols: The cyclization of vicinal amino alcohols is a direct and classical route to aziridines. organic-chemistry.org The Wenker synthesis, for instance, involves the conversion of a β-amino alcohol to its corresponding sulfuric acid ester, which then undergoes intramolecular cyclization upon treatment with a base. wikipedia.org Modern variations of this approach offer milder conditions and broader substrate scope. For example, one-pot procedures for the direct transformation of 2-amino alcohols to N-tosyl aziridines have been developed using potassium hydroxide (B78521) or potassium carbonate as the base, avoiding the need for isolating the intermediate. organic-chemistry.org

Cyclization of N-Alkenylamides and Related Precursors: The intramolecular amination of alkenes provides another powerful ring-closing strategy. N-alkenylamides can be cyclized using reagents like tert-butyl hypoiodite (B1233010) to generate various N-heterocycles, including aziridines. organic-chemistry.org More recent advancements include copper hydride-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters. This method allows for the direct synthesis of alkyl-substituted chiral aziridines from achiral starting materials with high levels of regio- and enantiocontrol. organic-chemistry.org

Table 1: Comparison of Ring-Closing Approaches to Aziridines
MethodPrecursorKey ReagentsAdvantagesLimitations
Wenker Synthesis & VariantsVicinal amino alcoholH₂SO₄ then base (e.g., NaOH), or TsCl then base (e.g., KOH)Straightforward, uses readily available precursors. wikipedia.orgorganic-chemistry.orgCan require harsh conditions; intermediate isolation sometimes necessary. wikipedia.org
Halogen-Mediated CyclizationN-Alkenylamidet-BuOIEffective for various N-heterocycles. organic-chemistry.orgUse of halogenating agents.
Copper-Catalyzed HydroaminationAllylic hydroxylamine esterCopper hydride catalyst (e.g., (S)-DTBM-SEGPHOS)CuHHigh regio- and enantiocontrol from achiral precursors. organic-chemistry.orgRequires synthesis of specific hydroxylamine ester precursors.

Electrophilic Ring Expansion Methods Involving Aziridines

While ring-opening reactions of aziridines are common, ring expansion provides a pathway to larger, often more complex, heterocyclic systems. These transformations typically involve the reaction of an aziridine with an electrophilic species, leading to the formation of an intermediate that rearranges to the expanded ring.

A notable example is the electrophilic ring expansion of aziridines with ketenes, generated from α-diazo-β-ketoesters, to produce 2-oxazolines. This reaction proceeds under microwave heating without the need for catalysts or activators. nih.gov The proposed mechanism involves the nucleophilic attack of the aziridine nitrogen onto the electrophilic carbonyl carbon of the ketene. This is followed by a ring-opening of the strained aziridinium (B1262131) intermediate and subsequent cyclization to yield the five-membered oxazoline (B21484) ring. nih.gov Other methodologies involve rhodium-catalyzed ring expansions of aziridines with N-sulfonyl-1,2,3-triazoles to furnish dehydropiperazines, proceeding through an aziridinium ylide intermediate. nih.gov

Enantioselective and Diastereoselective Aziridination Techniques

The direct, stereocontrolled addition of a nitrogen atom equivalent across a C=C double bond is one of the most attractive strategies for synthesizing chiral aziridines. nih.gov This has led to the development of numerous catalytic asymmetric methods.

Catalytic Systems: A variety of transition metals, including rhodium, copper, silver, and iridium, have been successfully employed to catalyze enantioselective aziridination. nih.govnih.govnih.gov

Rhodium Catalysis: Planar chiral rhodium indenyl catalysts have been shown to facilitate the enantioselective aziridination of unactivated alkenes with excellent functional group tolerance. nih.govacs.org Dirhodium(II) catalysts are also effective, often utilizing O-(sulfonyl)hydroxylamines as the aminating agent in stereospecific reactions. organic-chemistry.org

Silver Catalysis: Silver-based catalysts, often paired with chiral ligands, are effective for chemo- and enantioselective intramolecular nitrene transfer reactions, converting homoallylic carbamates into aziridines with high enantiomeric excess (ee). nih.gov

Enzyme Catalysis: In a biomimetic approach, engineered cytochrome P450 enzymes have been utilized to catalyze highly enantioselective intermolecular aziridination of styrenes with tosyl azide, achieving up to 99% ee. caltech.edu

Diastereoselective Methods: When the substrate already contains a stereocenter, the focus shifts to controlling the diastereoselectivity of the aziridination. For instance, the aziridination of 2-B(pin)-substituted allylic alcohols using N-aminophthalimide and a hypervalent iodine oxidant proceeds with high levels of diastereocontrol, yielding novel syn-B(pin)-substituted hydroxyaziridines. acs.org The directing effect of the existing hydroxyl group plays a crucial role in establishing the stereochemistry of the newly formed aziridine ring.

Table 2: Selected Catalytic Asymmetric Aziridination Methods
Catalyst/SystemNitrogen SourceSubstrate TypeKey FeaturesStereoselectivity Achieved
Planar Chiral Rh(III) Indenyl CatalystDioxazoloneUnactivated AlkenesHigh functional group tolerance and chemoselectivity. nih.govacs.orgUp to 96:4 e.r.
AgClO₄ / Chiral BOX LigandCarbamateHomoallylic Carbamates (Intramolecular)Furnishes di- and trisubstituted aziridines. nih.govUp to 92% ee. nih.gov
Engineered Cytochrome P450Tosyl azideStyrenesBiocatalytic, functions in whole cells. caltech.eduUp to 99% ee. caltech.edu
Chiral Brønsted Acid (from VANOL/VAPOL)DiazoacetamidesIminesControls diastereo- and enantioselection. msu.eduHigh ee for both cis and trans aziridines. msu.edu

Synthesis of the Oxan-2-amine Substructure

The oxane (tetrahydropyran) ring is a prevalent scaffold in numerous natural products and therapeutic molecules. nih.gov Its synthesis, particularly with stereocontrolled functionalization at the C-2 position, is a key challenge in organic chemistry.

Methods for Constructing the Tetrahydropyran (B127337) (Oxane) Ring

A diverse array of synthetic strategies has been developed to construct the tetrahydropyran ring system, allowing for control over substitution patterns and stereochemistry. nih.govrsc.orgrsc.org

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, forming a 2,6-disubstituted tetrahydropyran ring. It is a convergent and effective method for building the THP core. ntu.edu.sg

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an aldehyde (or another dienophile) provides a powerful route to dihydropyran systems, which can be subsequently reduced to the desired tetrahydropyran. rsc.orgresearchgate.net

Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy alcohols can lead to tetrahydropyran rings. This method is particularly relevant in the synthesis of polyether natural products and often proceeds with high stereoselectivity, governed by the substrate's existing stereochemistry and reaction conditions. nih.gov

Ring-Closing Metathesis (RCM): Diene precursors containing an ether linkage can be cyclized using ruthenium-based catalysts to form unsaturated pyran rings, which are then hydrogenated to afford the saturated oxane structure. nih.govresearchgate.net

Oxa-Michael Reactions: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile is a reliable method for forming the THP ring. rsc.orgresearchgate.net

Table 3: Overview of Tetrahydropyran (Oxane) Ring Synthesis Methods
MethodKey PrecursorsReaction TypePrimary Product
Prins CyclizationHomoallylic alcohol, AldehydeElectrophilic CyclizationSubstituted Tetrahydropyran. nih.govntu.edu.sg
Hetero-Diels-AlderDiene, Aldehyde[4+2] CycloadditionDihydropyran. nih.govrsc.org
Intramolecular Epoxide Ring Opening4,5-Epoxy alcoholIntramolecular SN2Substituted Tetrahydropyran. nih.gov
Ring-Closing MetathesisAcyclic diene etherOlefin MetathesisDihydropyran. nih.govresearchgate.net
Oxa-Michael ReactionHydroxy-α,β-unsaturated carbonyl/nitrileConjugate AdditionSubstituted Tetrahydropyran. rsc.orgresearchgate.net

Stereo-controlled Introduction of the Amino Group at the C-2 Position of the Oxane Ring

Introducing an amino group at the anomeric C-2 position of the oxane ring with stereocontrol is critical for the synthesis of the target molecule. Key strategies revolve around the functionalization of a C-2 carbonyl or a related precursor.

Reductive Amination: One of the most direct methods is the reductive amination of a corresponding 2-oxanone (a δ-valerolactone). The lactone can be reduced to the corresponding lactol (cyclic hemiacetal), which exists in equilibrium with the open-chain hydroxy aldehyde. This intermediate can then react with an amine to form an iminium ion, which is subsequently reduced in situ to the desired amine. The stereochemical outcome of this process can often be controlled by the choice of reducing agent and the inherent conformational preferences of the cyclic iminium ion intermediate. Protocols involving oxidative ring cleavage of cycloalkenes followed by a ring-closing double reductive amination have also been developed for the stereocontrolled synthesis of functionalized azaheterocycles. researchgate.net

Nucleophilic Substitution: An alternative approach involves the stereospecific displacement of a suitable leaving group at the C-2 position. For instance, an anomeric acetate (B1210297) or halide can be displaced by a nitrogen nucleophile. The stereochemistry of the product is dependent on the mechanism (e.g., SN2-type displacement leading to inversion of configuration) and the stereochemistry of the starting material. This allows for precise control over the configuration of the newly formed C-N bond.

Coupling Strategies for Assembling the this compound Scaffold

The synthesis of this compound, a molecule incorporating both a strained aziridine ring and a saturated oxane ring linked by an ethylamine (B1201723) bridge, requires careful strategic planning to ensure high yields and chemoselectivity. The assembly of this scaffold can be approached through various coupling strategies, primarily focusing on the formation of the crucial ethyl linker between the two heterocyclic moieties. These methods generally involve the reaction of an aziridine precursor with an oxane precursor, or vice versa.

Amine Alkylation and Acylation Strategies for Ethyl Linker Formation

The formation of the N-C bond to create the ethyl linker is a critical step in the synthesis of the target molecule. Both amine alkylation and acylation-reduction are powerful and versatile methods to achieve this transformation.

Amine Alkylation:

Direct alkylation of an amine with an alkyl halide is a fundamental method for forming C-N bonds. libretexts.orgucalgary.ca In the context of synthesizing this compound, this could involve the reaction of oxan-2-amine with a 2-haloethylaziridine or the reaction of aziridine with a 2-(2-haloethyl)oxane derivative. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca

However, a significant challenge in amine alkylation is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products. wikipedia.orgnih.gov To circumvent this, a large excess of the starting amine can be used. Alternative strategies to achieve monoalkylation include the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, or the use of specific reagents that promote self-limiting alkylation. libretexts.orgnih.gov

Reductive amination represents another effective alkylation strategy. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the target molecule, this could entail the reaction of oxan-2-amine with an aziridine-containing aldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). libretexts.org

Alkylation Strategy Reactants Key Features Potential Challenges
Direct Alkylation (SN2) Oxan-2-amine + 2-haloethylaziridineSimple, direct C-N bond formation. ucalgary.caOveralkylation is a common side reaction. wikipedia.org
Gabriel Synthesis Potassium phthalimide + 2-haloethylaziridinePrevents overalkylation. libretexts.orgRequires an additional deprotection step.
Reductive Amination Oxan-2-amine + aziridinyl-acetaldehydeGood control over monoalkylation. libretexts.orgRequires a suitable carbonyl precursor.

Amine Acylation-Reduction:

An alternative two-step approach to forming the ethyl linker is through acylation followed by reduction. youtube.comchemistrysteps.comyoutube.com This method involves the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. The resulting amide is then reduced to the corresponding amine. This strategy offers excellent control over the stoichiometry, thus avoiding the issue of overalkylation commonly seen in direct alkylation. youtube.com

For the synthesis of this compound, oxan-2-amine could be acylated with an aziridine-containing acyl chloride. The subsequent reduction of the amide can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com

Acylation-Reduction Step Reagents Intermediate Product
Acylation Oxan-2-amine + Aziridinyl-acetyl chlorideN-(oxan-2-yl)-2-(aziridin-1-yl)acetamideAmide
Reduction Lithium aluminum hydride (LiAlH4)AmideThis compound

Chemo- and Regioselective Functionalization Approaches

The presence of two distinct heterocyclic rings, the strained aziridine and the more stable oxane, necessitates careful consideration of chemo- and regioselectivity during the synthesis.

The high ring strain of aziridines makes them susceptible to ring-opening reactions with a variety of nucleophiles. acs.orgrsc.org This reactivity can be exploited for the synthesis of β-functionalized amines. acs.org However, it also presents a challenge, as undesired ring-opening could occur during the coupling reaction or subsequent transformations. The regioselectivity of aziridine ring-opening is influenced by the substituents on the ring and the nature of the nucleophile and catalyst. frontiersin.orgnih.govnih.gov In acidic conditions, the attack generally occurs at the more substituted carbon, while under neutral or basic conditions, the attack is favored at the less hindered carbon. nih.gov For the synthesis of the target molecule, it is crucial to employ conditions that preserve the aziridine ring.

The functionalization of the oxane ring, a saturated oxygen-containing heterocycle, typically requires more forcing conditions compared to the aziridine ring. Regioselective functionalization of substituted oxanes can be achieved by leveraging the directing effects of existing functional groups or by employing specific catalysts. nih.govmdpi.comrsc.orgresearchgate.net For instance, the presence of a hydroxyl group can direct metallation to an adjacent position.

In assembling the this compound scaffold, the chemoselectivity of the chosen coupling strategy is paramount. For example, when performing an alkylation with a halo-functionalized oxane, the amine nucleophile should preferentially attack the alkyl halide rather than inducing the ring-opening of the aziridine.

Purification and Isolation Methodologies for Complex Nitrogen and Oxygen Heterocycles

The purification and isolation of the final product, this compound, as well as the intermediates in its synthesis, are critical steps to obtain a compound of high purity. The presence of both nitrogen and oxygen heteroatoms, and the potential for various side products, necessitates the use of appropriate purification techniques.

Commonly employed methods for the purification of nitrogen and oxygen-containing heterocycles include:

Crystallization: This technique is effective for obtaining highly pure solid compounds. google.com The choice of solvent is crucial and is often determined empirically. A special recrystallization procedure involving dissolving the compound in an aqueous ammonia solution at an elevated temperature, followed by cooling to induce crystallization, has been reported for the purification of certain nitrogen heterocycles. google.com

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile method for separating compounds with different polarities. The choice of eluent system is critical for achieving good separation. For amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing on the silica gel column.

Distillation: For liquid compounds, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.

The characterization of the purified compound would typically involve a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry, to confirm the structure and assess its purity.

Purification Method Principle Applicability
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. google.comSolid compounds.
Column Chromatography Differential adsorption of compounds onto a stationary phase.Solid and liquid compounds.
Distillation Separation based on differences in boiling points.Liquid compounds.

Aziridine Ring-Opening Pathways

The significant ring strain of the aziridine moiety in this compound makes it a focal point of reactivity. The N-alkyl substituent classifies this as a "non-activated" aziridine, which is relatively inert towards direct nucleophilic attack and typically requires activation to undergo ring-opening reactions. mdpi.comnih.gov

Nucleophilic Attack on the Aziridine Ring

Direct nucleophilic attack on the carbon atoms of the non-activated aziridine ring is a challenging process due to the poor leaving group nature of the amide anion that would be formed. However, the high ring strain (approximately 27 kcal/mol) makes the ring susceptible to cleavage under specific conditions. clockss.org The reaction proceeds via an S\textsubscript{N}2 mechanism, where a nucleophile attacks one of the methylene (B1212753) carbons of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond.

Given the symmetrical nature of the unsubstituted aziridine ring in the title compound, nucleophilic attack can occur at either of the two equivalent ring carbons. The efficiency and feasibility of such reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed. wikipedia.org

Table 1: Predicted Products from Direct Nucleophilic Attack on this compound
Nucleophile (Nu⁻)Predicted Ring-Opened ProductReaction Conditions
Thiophenoxide (PhS⁻)N-(2-((2-(Phenylthio)ethyl)amino)ethyl)oxan-2-amineHigh temperature, polar aprotic solvent
Azide (N₃⁻)N-(2-((2-Azidoethyl)amino)ethyl)oxan-2-amineRequires activation, often via protonation
Cyanide (CN⁻)3-((2-(Oxan-2-ylamino)ethyl)amino)propanenitrileRequires Lewis acid catalysis
Organocuprates (R₂CuLi)N-(2-((3-Alkyl)amino)ethyl)oxan-2-amineEffective for C-C bond formation

Acid-Catalyzed and Metal-Mediated Ring-Opening Mechanisms

The reactivity of the non-activated aziridine ring is significantly enhanced by the use of acids or metal catalysts. mdpi.com

Metal-Mediated Ring-Opening: Transition metals and Lewis acids can also activate the aziridine ring. mdpi.com Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, copper, and zirconium, have been extensively used for various aziridine transformations. researchgate.netrsc.org These catalytic systems can promote regioselective and stereospecific cross-coupling reactions with a wide range of nucleophiles, including organometallics, amines, and alcohols. mdpi.com The mechanism often involves oxidative addition of the metal catalyst to the C-N bond of the aziridine, followed by reductive elimination to form the product. mdpi.com

Aziridinium Cation Formation and Reactivity

The formation of an aziridinium cation is a key step in the activation of non-activated aziridines. nih.gov This quaternary ammonium (B1175870) species can be generated by protonation with acids or by reaction with electrophiles such as alkylating agents (e.g., methyl triflate). researchgate.net The resulting aziridinium ion is a potent electrophile due to the immense ring strain.

Once formed from this compound, the aziridinium ion is highly susceptible to ring-opening by even weak nucleophiles. The reaction proceeds via a regio- and stereoselective S\textsubscript{N}2 pathway, with the nucleophile attacking one of the ring carbons from the backside, leading to inversion of stereochemistry if the carbon were chiral. nih.govresearchgate.net The regioselectivity is dictated by steric and electronic factors, with attack generally occurring at the less substituted carbon. For the unsubstituted aziridinium ring in the title compound, attack at either carbon is equally probable. This alkylative aziridine ring-opening provides a versatile method for synthesizing complex, functionalized amines. nih.govresearchgate.net

Table 2: Reactivity of Aziridinium Cations with Various Nucleophiles
Electrophile (E⁺)Aziridinium IntermediateNucleophile (Nu⁻)Final Product
H⁺Protonated AziridineH₂O2-((2-(Oxan-2-ylamino)ethyl)amino)ethan-1-ol
CH₃OTfN-Methyl AziridiniumCH₃COO⁻2-(Methyl(2-(oxan-2-ylamino)ethyl)amino)ethyl acetate
Allyl-I / AgOTfN-Allyl AziridiniumN₃⁻N-Allyl-N'-(2-(oxan-2-ylamino)ethyl)ethane-1,2-diamine derivative (after reduction)

Reactivity Profile of the Secondary Amine and Oxane Functionalities

Basicity and Protonation States of the Amine Moiety

The secondary amine in this compound acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. libretexts.org The basicity of an amine is typically discussed in terms of the pK\textsubscript{a} of its conjugate acid (the corresponding ammonium ion). pressbooks.pub Aliphatic amines are generally more basic than ammonia because the electron-donating inductive effect of alkyl groups increases the electron density on the nitrogen, making the lone pair more available for protonation. chemistrysteps.com

The structure of the title compound features two alkyl substituents on the secondary amine nitrogen. However, the presence of the electronegative oxygen atom in the oxane ring (β to the nitrogen) and the aziridine nitrogen may exert a weak electron-withdrawing inductive effect, which could slightly decrease the basicity compared to a simple dialkylamine like diethylamine. masterorganicchemistry.com Its basicity is expected to be significantly greater than that of aromatic amines like N-ethylaniline, where the lone pair is delocalized into the aromatic ring. foodb.ca

Table 3: Comparison of pKₐ Values of Conjugate Acids of Structurally Related Amines
AminepKₐ of Conjugate AcidBasicity Trend
Ammonia (NH₃)9.3Reference
N-Ethylaniline5.1Much Weaker Base
Aziridine7.9Weaker Base
This compound ~10.5 - 10.9 (Estimated) Strong Base
Diethylamine11.0Stronger Base

At physiological pH (~7.4), the secondary amine will be predominantly in its protonated, ammonium form. In strongly basic solutions (pH > 11), the neutral, unprotonated form will dominate.

Conformational Dynamics and Ring Flexibility of the Oxane Moiety

The six-membered oxane (tetrahydropyran) ring is not planar. To minimize angle strain and torsional strain, it adopts a chair conformation, similar to cyclohexane. In this conformation, substituents can occupy either axial or equatorial positions.

For this compound, the N-substituted amino group is located at the C2 position. Large substituents on six-membered rings have a strong preference for the equatorial position to avoid steric repulsion with axial atoms at the C4 and C6 positions (1,3-diaxial interactions). The N-[2-(Aziridin-1-yl)ethyl]amino group is sterically demanding, and therefore, it will overwhelmingly favor the equatorial position.

The molecule will exist as a dynamic equilibrium between two chair conformers, which can interconvert via a ring-flip. However, the equilibrium will be heavily skewed towards the conformer where the substituent is equatorial. The energy difference between the equatorial and axial conformers (the A-value) for such a large group is expected to be significant, leading to a population of over 99% for the equatorial conformer at room temperature. This conformational preference will dictate the molecule's three-dimensional shape and how it interacts with other molecules.

Table 4: Conformational Analysis of the 2-Substituted Oxane Ring
ConformerSubstituent PositionKey Steric InteractionsRelative EnergyEstimated Population at 25°C
AEquatorialMinimal (Gauche interactions with ring carbons)0 kcal/mol (most stable)>99%
BAxialSignificant (1,3-diaxial interactions with H at C4 & C6)> 4 kcal/mol<1%

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, featuring two nitrogen atoms with differing steric and electronic environments and multiple rotatable bonds, is conducive to intramolecular reactions. The proximity of the nucleophilic oxane-amine to the electrophilic aziridine ring, facilitated by the ethyl linker, suggests a propensity for cyclization and rearrangement under suitable conditions.

Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of synthetic transformations, including intramolecular cyclizations. acs.orgnih.gov The generation of such a radical within the this compound scaffold could initiate a cascade of reactions. A nitrogen-centered radical could theoretically be generated at either the aziridine nitrogen or the secondary amine nitrogen of the oxane moiety through various methods, such as single-electron transfer (SET) from a donor to an N-X precursor (where X is a cleavable group) or homolytic cleavage of an N-X bond induced by light. acs.orgnih.gov

Once formed, an aminyl radical on the oxane nitrogen could undergo an intramolecular hydrogen atom transfer (HAT), most likely a 1,5-HAT, to generate a carbon-centered radical at the delta position. acs.org More pertinent to the structure, the aminyl radical could directly add to the aziridine ring. However, radical-mediated ring-opening of aziridines is a complex process. Theoretical studies on simpler systems like the aziridinylmethyl radical have shown that while C-C bond cleavage is thermodynamically favored, C-N bond cleavage is kinetically favored. stackexchange.com This suggests that a nitrogen-centered radical on the side chain could potentially induce the opening of the aziridine ring via a kinetically controlled pathway, leading to a rearranged, open-chain radical species.

Alternatively, generation of a radical directly on the aziridine nitrogen (an N-aziridinyl radical) is another possibility. nih.govacs.org These species are known to be transient and can engage in intermolecular additions. nih.govacs.org Intramolecularly, an N-aziridinyl radical could potentially abstract a hydrogen from the oxane ring or the ethyl bridge, leading to cyclized products. Radical cyclization reactions are generally governed by kinetic control, favoring the formation of 5-membered rings over 6-membered rings. libretexts.org Therefore, a 5-exo-trig cyclization would be a favored pathway if a radical intermediate is formed that allows for such a reaction. acs.org

The high ring strain of the aziridine ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can be a prelude to various rearrangements. wikipedia.org In the context of this compound, the secondary amine of the oxane moiety can act as an internal nucleophile.

Aziridinium Ion Mediated Rearrangements: Protonation or alkylation of the aziridine nitrogen would generate a highly reactive aziridinium ion. mdpi.comnih.gov This electrophilic species can be readily attacked by the pendant nucleophilic oxane-amine. An intramolecular SN2-type attack would lead to the formation of a bicyclic piperazinium species. The regioselectivity of this ring-opening is dependent on steric and electronic factors, but attack at the less substituted carbon of the aziridine ring is generally favored. researchgate.netfrontiersin.org

This intramolecular cyclization via an aziridinium intermediate is analogous to the activation of nitrogen mustards, which form aziridinium ions that are subsequently attacked by nucleophiles. acs.orgnih.gov The ethyl linker in this compound is perfectly positioned to facilitate the formation of a stable six-membered piperazine (B1678402) ring.

Aziridinium Ylide Rearrangements: Another class of reactive intermediates are aziridinium ylides, which can be generated from the reaction of aziridines with carbenes. nih.gov While this is an intermolecular process for generation, once formed, these ylides are known to undergo various rearrangements, such as acs.orgnih.gov-Stevens and Sommelet-Hauser rearrangements. nih.gov The presence of the bulky and complex oxane-amine substituent could influence the stability and subsequent reaction pathways of such an intermediate.

Rearrangements primarily involving the oxane ring are less probable under neutral or basic conditions due to the stability of the tetrahydropyran system. However, under strongly acidic conditions, protonation of the oxane oxygen could lead to ring-opening, forming a carbocation that could potentially be trapped by the aziridine nitrogen, leading to complex fused heterocyclic systems.

Reaction Kinetics and Thermodynamics Studies Pertinent to this compound

While no specific experimental kinetic or thermodynamic data for this compound are available in the literature, the reactivity of the molecule can be inferred from studies of analogous systems. The key factors governing the kinetics and thermodynamics of its intramolecular reactions are the ring strain of the aziridine, the stability of intermediates and products, and the activation energies of the transition states.

Thermodynamic Considerations: The primary thermodynamic driving force for many of the potential reactions of this molecule is the release of the aziridine ring strain. wikipedia.org Ring-opening reactions, whether nucleophilic or radical-mediated, are generally exothermic. The formation of a stable six-membered piperazine ring through intramolecular cyclization is also thermodynamically favorable due to the low ring strain of cyclohexane-like chairs. Computational studies on the formation of aziridinium ions from nitrogen mustards show a calculated activation free energy of around 20-23 kcal/mol, indicating a significant energy barrier but a thermodynamically feasible process. acs.orgnih.gov

Kinetic Factors: The rates of the proposed reactions would be highly dependent on the reaction conditions and the specific pathway.

Intramolecular Nucleophilic Cyclization: The rate of the aziridinium ion-mediated cyclization would depend on the concentration of the protonated or alkylated species and the nucleophilicity of the secondary amine. The formation of a six-membered ring is kinetically feasible, and such intramolecular reactions are often faster than their intermolecular counterparts due to the proximity of the reacting centers (a favorable entropic factor).

Radical Reactions: The kinetics of potential nitrogen-centered radical cyclizations would be governed by factors outlined in Baldwin's rules. As previously mentioned, 5-exo cyclizations are kinetically favored over 6-endo cyclizations. acs.org The rate of radical formation itself would depend on the method used for their generation.

Rearrangements: The kinetics of rearrangements, such as those involving aziridinium ylides, are often fast but can compete with other decomposition pathways. nih.gov

The table below summarizes the key kinetic and thermodynamic factors expected to influence the intramolecular reactivity of this compound.

Reaction Type Key Thermodynamic Drivers Key Kinetic Factors Anticipated Product(s)
Intramolecular Nucleophilic Cyclization (via Aziridinium Ion) Release of aziridine ring strain; Formation of stable 6-membered piperazine ring.Rate of aziridinium ion formation; Nucleophilicity of the secondary amine; Pre-organization of the transition state.Substituted piperazine derivatives.
Nitrogen-Centered Radical Cyclization Formation of a stable C-N bond.Rate of radical generation; Conformational flexibility of the linker; Baldwin's rules favoring 5-exo cyclization.Fused or spirocyclic N-heterocycles.
Aziridine Ring Rearrangement Release of ring strain.Stability of intermediates (e.g., azomethine ylides, carbocations); Activation energy for bond cleavage and formation.Rearranged amines, potentially unsaturated.

Further experimental and computational studies are necessary to quantify the reaction rates and thermodynamic parameters for the specific transformations of this compound. Such studies would provide valuable insights into the complex interplay of its functional groups and could enable the targeted synthesis of novel heterocyclic structures.

Structure Activity Relationship Sar and Structural Modification Studies of N 2 Aziridin 1 Yl Ethyl Oxan 2 Amine Analogs

Elucidating the Role of the Aziridine (B145994) Moiety in Molecular Interactions

The aziridine ring, a three-membered nitrogen-containing heterocycle, is a key pharmacophore whose high reactivity significantly influences the molecule's biological profile. Its role is primarily dictated by its inherent ring strain and its susceptibility to substitution.

Influence of Aziridine Ring Strain on Reactivity and Alkylating Potential

The defining characteristic of the aziridine ring is its substantial ring strain, which renders it highly reactive and electrophilic. This inherent strain makes aziridines valuable synthetic intermediates and imparts them with significant biological activity, including potential antitumor and antibacterial properties. rsc.orgnih.govmasterorganicchemistry.com The geometric constraints of the trigonal ring lead to a high degree of reactivity, enabling the aziridine to undergo ring-opening reactions with various nucleophiles. rsc.org This reactivity is the basis for its alkylating potential, a mechanism central to the activity of many aziridine-containing compounds. organic-chemistry.org

The high ring strain facilitates the opening of the ring under relatively mild conditions, allowing the molecule to covalently bind to biological nucleophiles, such as those found in DNA and proteins. organic-chemistry.orgacs.org This alkylation process is a key mechanism of action for several cytotoxic agents. organic-chemistry.org The non-activated aziridine ring, however, is relatively inert and typically requires activation to an aziridinium (B1262131) ion before it can effectively react with nucleophiles. chemrxiv.orgresearchgate.net This activation enhances its electrophilicity and potentates its ability to act as an alkylating agent.

Table 1: Comparative Reactivity of Cyclic Amines

Compound Ring Size Relative Ring Strain (kcal/mol) Susceptibility to Nucleophilic Ring-Opening
Aziridine 3 ~27 High
Azetidine 4 ~26 Moderate
Pyrrolidine 5 ~6 Low
Piperidine 6 ~0 Very Low

This table provides illustrative data on how ring strain correlates with the reactivity of cyclic amines.

Impact of Aziridine Substituents on Mechanistic Pathways and Selectivity

The introduction of substituents onto the aziridine ring can profoundly alter the molecule's reactivity, selectivity, and mechanistic pathways. nih.gov Substituents on either the nitrogen or carbon atoms of the ring can influence the regioselectivity and stereoselectivity of ring-opening reactions. nih.govacs.org The electronic nature of these substituents is a critical determinant; electron-withdrawing groups on the nitrogen atom "activate" the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups render the aziridine "non-activated" and more stable. researchgate.net

The choice of substituent can direct the course of a reaction, allowing for precise control over the final product's structure. For example, studies on N-protected aziridine-2-carboxaldehydes have shown that the nature of the nitrogen protecting group (e.g., benzyl, tosyl) dominates the diastereomeric preference of addition reactions. acs.orgnih.gov Furthermore, halogen substitution on the aziridine carbons can dramatically affect both the rates and mechanisms of nucleophilic substitution reactions, with the reaction pathway (SN2 vs. rearrangement) being influenced by the specific halogen and the polarity of the solvent. nih.gov This modulation of reactivity and selectivity through substitution is a cornerstone of rational drug design, enabling the fine-tuning of a molecule's interaction with its biological target. nih.gov

Structural Determinants of the Oxane-2-amine Fragment in Mediating Interactions

The oxane-2-amine (or tetrahydropyran-2-amine) fragment serves as a crucial structural anchor, influencing molecular recognition through its stereochemical properties and its capacity for forming directed intermolecular interactions.

Stereochemical Considerations and Diastereomeric Effects on Molecular Recognition

The oxane-2-amine moiety contains at least one stereocenter at the C2 position, and potentially more depending on substitution, making stereochemistry a critical factor in its interactions. The spatial arrangement of the amine group relative to the oxane ring can significantly impact how the molecule fits into a binding site. organic-chemistry.org The development of stereoselective synthesis methods for substituted aminotetrahydropyrans highlights the importance of controlling the absolute and relative stereochemistry of these scaffolds. nih.govacs.orgnih.gov

Different diastereomers of a molecule can exhibit vastly different biological activities due to the specific three-dimensional arrangement required for optimal interaction with a chiral biological target like a receptor or enzyme. organic-chemistry.org Mechanistic studies on chiral amino alcohols, which share features with the oxane-2-amine fragment, have shown that the spatial arrangement of the amino and hydroxyl groups dictates the enantiofacial selectivity of reactions they catalyze by altering interactions with a metal center. organic-chemistry.org This principle extends to receptor binding, where one diastereomer may present the key interacting groups in a favorable orientation for high-affinity binding, while another may not. The development of chiral auxiliaries from natural products underscores the possibility of achieving dual stereoselectivity, producing either enantiomer of a target molecule by using regioisomeric chiral directors. organic-chemistry.org

Role of the Oxane Oxygen and Amine Nitrogen in Intermolecular Forces (e.g., hydrogen bonding, polarity)

The amine group is more versatile; as a primary amine (-NH2), it possesses both lone pair electrons and hydrogen atoms. This allows it to function as both a hydrogen bond acceptor (via the nitrogen lone pair) and a hydrogen bond donor (via the N-H bonds). masterorganicchemistry.comyoutube.comlibretexts.org The ability to form multiple hydrogen bonds significantly enhances the potential for strong and specific binding to a biological target. mdpi.com The polarity of the C-N and N-H bonds contributes to the molecule's dipole moment and its solubility characteristics. The interplay between the hydrogen-bonding capabilities of the amine and the oxane oxygen creates a specific interaction footprint that is critical for molecular recognition and binding affinity. researchgate.net

Table 2: Hydrogen Bonding Potential of Key Functional Groups

Functional Group Role Interaction Type Relative Strength
Oxane Oxygen Acceptor O···H-X Moderate
Amine Nitrogen Acceptor N···H-X Moderate
Amine Hydrogen Donor N-H···Y Moderate

This table summarizes the principal roles of the heteroatoms in the oxane-2-amine fragment in forming hydrogen bonds (where X and Y are electronegative atoms like O or N).

Modulation of the Ethyl Linker for Optimized Spacing and Conformational Flexibility

The ethyl linker connecting the aziridine and oxane-amine moieties is not merely a passive spacer; its length, rigidity, and conformational flexibility are critical parameters that can be modulated to optimize biological activity. chemrxiv.orgresearchgate.net In bifunctional molecules, the linker plays a crucial role in positioning the two pharmacophoric groups in the correct orientation to interact simultaneously with their respective binding sites. nih.gov

Varying the length of the linker can have a significant effect on the efficacy of a molecule. Studies on PROteolysis TArgeting Chimeras (PROTACs) and other bifunctional compounds have demonstrated that an optimal linker length is often required for maximal activity. nih.govrsc.org A linker that is too short may prevent the two active moieties from reaching their binding sites, while one that is too long may introduce excessive conformational flexibility, leading to an entropic penalty upon binding. rsc.org For instance, research has shown that linker length can influence binding affinity and cytotoxic activity, with a specific atom chain length often proving optimal. nih.gov

The conformational flexibility of the ethyl linker allows the molecule to adopt various spatial arrangements. While some flexibility is necessary for the molecule to adapt to the topology of a binding site, excessive flexibility can be detrimental. Modifying the linker, for example, by introducing rigidity through double bonds or cyclic structures, or by altering its length (e.g., changing from an ethyl to a propyl or methyl linker), is a common strategy in medicinal chemistry to fine-tune the molecule's activity. nih.gov Such modifications alter the distance and geometric relationship between the aziridine and oxane-amine fragments, directly impacting the molecule's structure-activity relationship. nih.govmans.edu.eg

Table 3: Compound Names

Abbreviation Full Compound Name

Rational Design Principles for the Synthesis of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine Derivatives for Targeted Mechanistic Investigations

The rational design of derivatives of the lead compound, this compound, for targeted mechanistic investigations is a critical step in understanding its biological activity and advancing its therapeutic potential. This process involves the strategic synthesis of analogs that can serve as molecular probes to identify cellular targets, elucidate mechanisms of action, and map structure-activity relationships (SAR). Key principles in this design process include the incorporation of reporter tags, modulation of the aziridine ring's reactivity, and systematic structural modifications to probe interactions with biological targets.

A primary strategy in designing mechanistic probes is the introduction of reporter tags, such as fluorescent dyes or biotin, into the structure of this compound. These tagged analogs allow for the visualization and tracking of the molecule within biological systems, aiding in the identification of its subcellular localization and binding partners. The point of attachment for the reporter tag is crucial and should be chosen to minimize disruption of the compound's inherent biological activity. Potential modification sites include the oxan ring or the ethylenediamine (B42938) linker, where a linker arm can be introduced to spatially separate the reporter from the core pharmacophore.

Another key design principle revolves around modulating the reactivity of the aziridine ring. The three-membered aziridine ring is a key functional group, likely involved in covalent interactions with biological nucleophiles. To investigate this, derivatives with altered aziridine ring electronics can be synthesized. The introduction of electron-withdrawing or electron-donating substituents on the aziridine ring can fine-tune its electrophilicity, thereby influencing its reactivity towards cellular targets. For instance, N-acylation or N-sulfonylation of the aziridine can enhance its reactivity, leading to more potent inhibition if the mechanism involves nucleophilic attack by a target protein. Quantum chemical computations can be employed to predict the impact of such substitutions on the alkylation step of the inhibition process. nih.gov

Furthermore, the synthesis of derivatives for targeted mechanistic investigations often involves the creation of activity-based probes (ABPs). These probes typically contain a reactive "warhead," which in this case is the aziridine moiety, and a reporter tag. The design of aziridine-based ABPs can be guided by the synthesis of inhibitors with an aziridine warhead that can efficiently label the catalytic nucleophiles of target enzymes. acs.org

Systematic structural modifications of the this compound scaffold are also essential for detailed mechanistic studies. This includes the synthesis of analogs where the oxan-2-amine moiety is replaced with other heterocyclic systems or acyclic fragments to probe the importance of this group for target recognition and binding. Similarly, altering the length and flexibility of the ethylenediamine linker can provide insights into the optimal spatial orientation required for biological activity.

To illustrate the application of these principles, a hypothetical series of derivatives could be designed for targeted mechanistic investigations.

The structure-activity relationship (SAR) of this compound analogs provides crucial insights into the molecular features required for their biological activity. By systematically modifying the core structure, which consists of an aziridine ring, an ethyl linker, and an oxan-2-amine moiety, researchers can identify the key determinants of potency and selectivity. While specific experimental data for a wide range of analogs of this particular compound is not extensively available in the public domain, general principles of aziridine chemistry and medicinal chemistry allow for the postulation of likely SAR trends.

Modifications of the Aziridine Ring

The aziridine ring is a critical pharmacophore, likely acting as an electrophile that forms a covalent bond with a biological target. nih.gov Modifications to this ring are expected to have a significant impact on activity.

Substitution on the Aziridine Nitrogen: The introduction of substituents on the aziridine nitrogen can modulate its reactivity. Electron-withdrawing groups are predicted to enhance the electrophilicity of the ring, potentially leading to increased potency. nih.gov

Substitution on the Aziridine Carbons: The presence of substituents on the carbon atoms of the aziridine ring can influence both steric and electronic properties. Bulky substituents may hinder the approach to the biological target, leading to decreased activity.

Table 1: Hypothetical SAR of Aziridine Ring Modifications

Compound Modification Predicted Biological Activity
Analog 1Unsubstituted AziridineBaseline Activity
Analog 2N-Acetyl AziridinePotentially Increased Activity
Analog 3N-Methyl AziridinePotentially Decreased Activity
Analog 42-Methyl AziridinePotentially Decreased Activity

Modifications of the Ethyl Linker

The ethyl linker connects the aziridine ring to the oxan-2-amine moiety. Its length and flexibility are likely important for positioning the two key functional groups correctly within the binding site of the target.

Linker Length: Varying the length of the alkyl chain can help determine the optimal distance between the aziridine and the oxan-2-amine groups.

Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures, into the linker can provide information about the bioactive conformation.

Table 2: Hypothetical SAR of Ethyl Linker Modifications

Compound Modification Predicted Biological Activity
Analog 5Propyl LinkerPotentially Altered Activity
Analog 6Butyl LinkerPotentially Altered Activity
Analog 7Ethylene Glycol LinkerPotentially Altered Activity

Modifications of the Oxan-2-amine Moiety

The oxan-2-amine portion of the molecule is likely involved in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the biological target.

Substitution on the Amine: The primary amine at the 2-position of the oxan ring is a potential hydrogen bond donor. N-alkylation or N-acylation would alter these interactions.

Replacement of the Oxan Ring: Replacing the oxan ring with other heterocyclic or carbocyclic systems can assess the importance of the ring's specific size, shape, and heteroatom composition.

Table 3: Hypothetical SAR of Oxan-2-amine Modifications

Compound Modification Predicted Biological Activity
Analog 8N-Methyl-oxan-2-aminePotentially Decreased Activity
Analog 94-Hydroxy-oxan-2-aminePotentially Increased Activity
Analog 10Tetrahydrofuran-2-aminePotentially Altered Activity
Analog 11Cyclohexan-2-aminePotentially Altered Activity

These hypothetical SAR studies underscore the importance of systematic structural modifications in elucidating the key molecular interactions that govern the biological activity of this compound and its analogs. Further experimental validation is necessary to confirm these predicted trends.

Computational and Theoretical Chemistry Approaches to N 2 Aziridin 1 Yl Ethyl Oxan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the puckered chair conformation of the oxane ring and the strained, triangular geometry of the aziridine (B145994) ring.

Energy profile calculations using DFT can map the potential energy surface of the molecule, identifying transition states and reaction pathways. This is particularly important for understanding the reactivity of the strained aziridine ring, which is prone to ring-opening reactions. The energy barrier for such reactions can be quantified, providing insights into the compound's stability and potential chemical transformations. researchgate.net

ParameterTypical Predicted ValueMethodology
Oxane Ring ConformationChairDFT/B3LYP
Aziridine C-N-C Bond Angle~60°DFT/B3LYP
Energy Barrier for Aziridine Ring OpeningCalculated in kcal/molDFT Transition State Search

Predicting pKa Values and Protonation States of the Amine Functionality

The amine functionalities in this compound—specifically the secondary amine in the oxane ring and the tertiary amine of the aziridine ring—can exist in different protonation states depending on the pH. Computational methods can predict the pKa values for these amines, which is crucial for understanding the molecule's behavior in biological and chemical systems.

Several computational approaches are available for pKa prediction. One common method involves calculating the Gibbs free energy change for the protonation-deprotonation equilibrium using quantum mechanical methods, often in conjunction with a continuum solvation model to simulate the aqueous environment. srce.hr Simpler, less computationally demanding methods like group-additivity models or quantitative structure-activity relationship (QSAR) models can also provide reasonably accurate pKa predictions for amines. researchgate.netacs.orgscholaris.ca These models correlate pKa values with structural features of the molecule. Given the presence of both a secondary and a tertiary amine, two distinct pKa values would be expected, with the secondary amine generally being more basic (higher pKa) than the tertiary aziridine nitrogen.

Amine GroupExpected pKa RangeComputational Method
Oxan-2-amine (Secondary)9.5 - 11.0Quantum Mechanics with Solvation Model
Aziridine (Tertiary)7.5 - 8.5Group-Additivity Models

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to explore the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscape Exploration

This compound possesses considerable conformational flexibility due to the rotatable bonds in the ethyl linker and the ring-puckering of the oxane moiety. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space, with the energy of each conformation calculated using molecular mechanics force fields or more accurate quantum mechanical methods.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time. researchgate.net These simulations can reveal how the molecule flexes and changes shape at a given temperature, providing a dynamic picture of its preferred conformations and the transitions between them. For this molecule, intramolecular hydrogen bonding between the amine proton and the oxygen of the oxane ring could play a role in stabilizing certain conformations. nih.gov

Predicting Intermolecular Interaction Modes at a Molecular Level

Understanding how this compound interacts with other molecules is key to predicting its behavior in a mixture or solution. MD simulations are particularly well-suited for this purpose. ulisboa.pt By simulating the molecule in a solvent, such as water, it is possible to analyze the formation and dynamics of intermolecular hydrogen bonds between the amine and aziridine groups and the solvent molecules. nih.gov

These simulations can also predict how the molecule might interact with other solutes or biological macromolecules. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H proton of the secondary amine can act as a hydrogen bond donor. The nonpolar parts of the molecule can engage in van der Waals interactions. Mapping these interaction sites provides a basis for understanding the compound's solubility, miscibility, and potential biological activity.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of this compound, which is invaluable for its identification and characterization.

DFT calculations can be used to predict the infrared (IR) spectrum of the molecule by calculating its vibrational frequencies. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes would include the N-H stretch of the secondary amine, C-N stretching vibrations of the aziridine and amine groups, and the C-O-C stretch of the oxane ring. acs.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁵N) can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govacs.org Predicted NMR spectra can aid in the assignment of experimental spectra and provide detailed information about the chemical environment of each atom in the molecule. ipb.pt For instance, the protons and carbons of the strained aziridine ring would be expected to have characteristic chemical shifts.

Spectroscopic TechniquePredicted FeatureComputational Method
Infrared (IR) SpectroscopyN-H stretch (~3300-3400 cm⁻¹)DFT Vibrational Analysis
¹H NMRChemical shifts of aziridine protonsDFT/GIAO
¹³C NMRChemical shifts of oxane and aziridine carbonsDFT/GIAO
¹⁵N NMRChemical shifts of secondary amine and tertiary aziridine nitrogenDFT/GIAO

Lack of Publicly Available Research Data for this compound

A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research focused on the chemical compound This compound . Consequently, detailed information required to construct an in-depth analysis of its computational and theoretical chemistry, particularly concerning reaction pathway analysis and transition state elucidation, is not available at this time.

Extensive queries for computational studies, including Density Functional Theory (DFT) calculations, molecular docking, and reaction mechanism investigations specific to this compound, did not yield any relevant scholarly articles or datasets. The scientific community has not yet published research that would provide the necessary data points for a comprehensive discussion on its potential energy surfaces, activation energies, or the specific geometries of its transition states in chemical reactions.

While general information exists for related compounds containing aziridine or oxane moieties, extrapolating this data to the specific and unique structure of this compound would be scientifically unsound and speculative. Accurate and reliable computational and theoretical chemistry analysis necessitates experimental or calculated data directly pertaining to the molecule of interest.

Without foundational research on this specific compound, the creation of a detailed and scientifically accurate article as outlined in the user's request is not feasible. The required data for tables and in-depth research findings on its reaction pathways and transition states are absent from the current body of scientific literature. Further research and publication on this compound are needed before a comprehensive analysis can be provided.

Advanced Spectroscopic and Spectrometric Characterization of N 2 Aziridin 1 Yl Ethyl Oxan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Two-dimensional NMR techniques are indispensable for deciphering the complex spin systems within this compound.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY spectra would exhibit correlations between the protons on adjacent carbons, for instance, between the CH₂ groups of the ethyl linker and between the protons within the oxane ring. This allows for the tracing of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signals of the aziridine (B145994) ring protons will show a direct correlation to the aziridine carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) C-H correlations. This technique is vital for connecting different fragments of the molecule. For instance, correlations would be expected from the protons of the ethyl group attached to the aziridine nitrogen to the carbons of the aziridine ring, confirming the N-substitution pattern.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is instrumental in determining the stereochemistry and conformation of the molecule by identifying protons that are close in space, regardless of their bonding connectivity. For derivatives with stereocenters on the oxane or aziridine rings, NOESY can help establish the relative configuration of substituents.

A summary of expected key 2D NMR correlations is presented in the interactive table below.

Proton (¹H) COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C)
Aziridine CH₂Aziridine CH₂C (Aziridine)C (Ethyl), C (Aziridine)
Ethyl CH₂ (N-Aziridine)Ethyl CH₂ (N-Oxane)C (Ethyl)C (Aziridine), C (Ethyl)
Ethyl CH₂ (N-Oxane)Ethyl CH₂ (N-Aziridine), Oxane CH (at C2)C (Ethyl)C (Oxane at C2), C (Ethyl)
Oxane CH (at C2)Oxane CH₂ (at C3)C (Oxane at C2)C (Ethyl), C (Oxane at C3, C6)
Oxane CH₂Oxane CH/CH₂C (Oxane)C (Oxane)

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton spectrum of this compound would display characteristic signals for each distinct proton environment. The protons of the aziridine ring are expected to resonate at a relatively upfield region (around 1.0-2.0 ppm) due to the ring strain. The protons of the ethyl linker would appear as complex multiplets in the range of 2.5-3.0 ppm, influenced by the adjacent nitrogen atoms. The protons on the oxane ring would exhibit signals between 1.5 and 4.0 ppm, with the proton at the C2 position, being adjacent to both the nitrogen and the ring oxygen, showing a downfield shift.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbons of the strained aziridine ring are expected to be shielded, appearing at approximately 20-30 ppm. The ethyl linker carbons would resonate in the 40-50 ppm range. The carbons of the oxane ring would be found between 20 and 80 ppm, with the C2 carbon being the most deshielded due to its attachment to two heteroatoms.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aziridine CH₂1.48 (s, 4H)25.5
Ethyl CH₂ (N-Aziridine)2.55 (t, 2H)48.2
Ethyl CH₂ (N-Oxane)2.80 (t, 2H)45.8
Oxane CH (at C2)3.95 (m, 1H)78.5
Oxane CH₂ (at C6)3.60 (m, 2H)68.0
Oxane CH₂ (other)1.50-1.90 (m, 6H)22.0-35.0

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₂₀N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data:

Molecular Formula: C₁₀H₂₀N₂O

Calculated Monoisotopic Mass: 184.1576 u

Expected [M+H]⁺ Ion: m/z 185.1648

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information by revealing characteristic fragmentation pathways. The fragmentation of the [M+H]⁺ ion of this compound is expected to be directed by the locations of the nitrogen atoms and the strained aziridine ring.

Key expected fragmentation pathways include:

Cleavage of the C-C bond in the ethyl linker: This would lead to fragments corresponding to the aziridinylethyl portion and the oxan-2-amine portion.

Ring-opening of the aziridine moiety: The strained three-membered ring can undergo cleavage to produce characteristic fragment ions.

Loss of the oxane ring: Fragmentation can occur within the oxane ring, leading to the loss of small neutral molecules.

The table below outlines some plausible fragment ions and their corresponding m/z values in the MS/MS spectrum.

Proposed Fragment Structure m/z (Monoisotopic)
[M+H - C₂H₄N]⁺Loss of aziridine142.1226
[C₄H₉N₂]⁺Aziridinylethyl fragment85.0760
[C₆H₁₂NO]⁺Oxan-2-amine fragment114.0913
[C₂H₅N]⁺Aziridine ring fragment43.0417

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Information

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretch: A weak to medium absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretch. libretexts.org

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the various C-H bonds in the molecule.

N-H Bend: A band around 1550-1650 cm⁻¹ for the N-H bending vibration. libretexts.org

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range are characteristic of C-N stretching vibrations in aliphatic amines. libretexts.org

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is expected for the C-O-C stretching of the oxane ring.

Aziridine Ring Vibrations: The strained aziridine ring will have characteristic breathing and deformation modes, though these may be difficult to assign definitively without computational support.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds often give rise to strong Raman signals. For this molecule, the C-C and C-H vibrations would be prominent. The symmetric stretching of the aziridine ring could also be Raman active.

The following table summarizes the expected key vibrational frequencies.

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300 - 3500 (weak-medium)3300 - 3500 (weak)
C-H Stretch (aliphatic)2850 - 3000 (strong)2850 - 3000 (strong)
N-H Bend1550 - 1650 (medium)1550 - 1650 (weak)
C-O-C Stretch (oxane)1050 - 1150 (strong)1050 - 1150 (medium)
C-N Stretch1000 - 1250 (medium)1000 - 1250 (medium)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov This powerful analytical technique provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography can be employed to determine the absolute configuration of stereogenic centers. purechemistry.orgthieme-connect.de

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be elucidated. purechemistry.org For this compound and its derivatives, this technique would provide critical insights into the spatial arrangement of the aziridine, ethyl, and oxane moieties.

Determination of Absolute Stereochemistry

This compound possesses a chiral center at the C2 position of the oxane ring. The determination of the absolute stereochemistry (R or S configuration) at this center is crucial, as different enantiomers can exhibit distinct biological activities. purechemistry.org In X-ray crystallography, the absolute configuration is typically determined through the analysis of anomalous dispersion effects, especially when a heavy atom is present in the structure or by forming a salt with a chiral counter-ion of known absolute configuration. researchgate.netthieme-connect.de The Flack parameter is a key value calculated during structure refinement that indicates the correctness of the assigned absolute stereochemistry. researchgate.net A value close to zero for the correct enantiomer confirms the assignment.

Solid-State Conformation

The solid-state conformation of this compound would be dictated by a combination of intramolecular forces, such as steric hindrance and hydrogen bonding, as well as intermolecular interactions that stabilize the crystal lattice. acs.org Key conformational features that would be elucidated include:

Oxane Ring Conformation: The oxane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The position of the aminoethyl-aziridine substituent (axial or equatorial) would be definitively established.

Aziridine Ring Geometry: The three-membered aziridine ring is inherently strained, and its bond angles and lengths would be precisely determined. nih.gov

While experimental data for the title compound is unavailable, the following tables provide hypothetical, yet representative, crystallographic data based on known structures of similar organic molecules containing oxane and aziridine fragments.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Details

ParameterHypothetical Value
Empirical FormulaC₈H₁₆N₂O
Formula Weight156.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a8.543 Å
b8.748 Å
c11.053 Å
α90°
β105.2°
γ90°
Volume796.5 ų
Z2
Density (calculated)1.302 Mg/m³
Absorption Coefficient0.089 mm⁻¹
F(000)172
Refinement Details
Reflections Collected4698
Independent Reflections1875 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Absolute Structure Param.0.05(7)

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond Lengths (Å) Bond Angles (°)
O1-C21.43(2)C6-O1-C2111.5(9)
C2-N31.47(1)O1-C2-N3109.8(8)
N3-C41.46(2)C2-N3-C4112.3(7)
C4-C51.52(3)N3-C4-C5110.1(9)
C5-N61.48(1)C4-C5-N6113.4(8)
N6-C71.49(2)C5-N6-C7118.2(7)
C7-C81.49(2)N6-C7-C860.1(5)
N6-C81.49(2)C7-N6-C859.8(5)

Table 3: Hypothetical Torsion Angles

AngleValue (°)
O1-C2-N3-C4175.4
C2-N3-C4-C5-178.9
N3-C4-C5-N665.2
C4-C5-N6-C7168.1

These tables illustrate the type of precise geometric information that would be obtained from an X-ray crystallographic study of this compound, providing definitive evidence for its absolute stereochemistry and solid-state conformation.

Exploration of N 2 Aziridin 1 Yl Ethyl Oxan 2 Amine in Broader Chemical Research Contexts Non Medical Applications

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in the field of asymmetric synthesis, serving as valuable starting materials, catalysts, and resolving agents. sigmaaldrich.com The structure of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine incorporates a chiral center at the 2-position of the oxane ring, making it a potential chiral building block.

The presence of the amine group on the chiral oxane core allows for its use in the synthesis of more complex enantiomerically pure molecules. Chiral aziridines themselves are recognized as versatile intermediates in the synthesis of a wide array of biologically and synthetically important compounds. jchemlett.comresearchgate.net The ring strain of the aziridine (B145994) moiety makes it susceptible to regioselective and stereospecific ring-opening reactions with various nucleophiles, providing access to a diverse range of functionalized chiral amines. researchgate.net

For instance, the reaction of chiral aziridines with organometallic reagents or other nucleophiles can lead to the formation of valuable amino acids, amino alcohols, and diamines. The combination of the chiral oxane and the reactive aziridine in this compound could, therefore, be leveraged in multi-step syntheses to introduce both chirality and a nitrogen-containing functional group in a controlled manner.

A hypothetical synthetic application is presented in the table below, illustrating a potential reaction pathway where the chiral amine acts as a precursor.

Reaction Type Reactants Potential Product Significance
Nucleophilic Ring OpeningThis compound, OrganocuprateChiral diamine with a functionalized oxane moietyAccess to complex chiral ligands or biologically active scaffolds.
Reductive AminationThis compound, Ketone/Aldehyde, Reducing AgentN-substituted chiral oxanyl-ethylamine derivativeSynthesis of diverse libraries of chiral compounds for screening.

Investigation as a Ligand in Transition Metal Catalysis

The nitrogen atoms within this compound, specifically the secondary amine and the aziridine nitrogen, possess lone pairs of electrons that can coordinate to transition metals. This makes the molecule a potential ligand for various catalytic applications. The development of novel ligands is crucial for advancing transition metal-catalyzed reactions, which are central to modern organic synthesis. mdpi.comnih.gov

Aziridine-containing molecules have been successfully employed as ligands in asymmetric catalysis. semanticscholar.org The chirality of the oxane ring in this compound could be transferred to the metal center, creating a chiral environment that could induce enantioselectivity in a variety of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. researchgate.net

The bidentate or potentially tridentate coordination of the molecule (involving the secondary amine, the aziridine nitrogen, and potentially the ether oxygen of the oxane ring) could form stable chelate complexes with metal centers, enhancing catalytic activity and stability.

The table below outlines potential catalytic applications for ligands of this type.

Catalytic Reaction Metal Center Potential Ligand Role Anticipated Outcome
Asymmetric HydrogenationRhodium, IridiumChiral P,N or N,N-ligandEnantioselective synthesis of chiral alkanes.
Palladium-Catalyzed Cross-CouplingPalladiumStabilizing and stereodirecting ligandControl of stereochemistry in the formation of C-C and C-heteroatom bonds.
Copper-Catalyzed AziridinationCopperChiral ligandAsymmetric synthesis of other functionalized aziridines.

Potential in Polymer Science and Materials Chemistry as a Crosslinking Agent

Aziridine-containing compounds, particularly polyfunctional aziridines, are well-known crosslinking agents for polymers containing acidic functional groups, such as carboxylic acids. tailaichemical.comnbinno.com The aziridine ring can undergo a ring-opening reaction with a carboxyl group, forming a stable amide linkage. rsc.org This reaction is often used to improve the mechanical properties, chemical resistance, and adhesion of coatings, adhesives, and inks. researchgate.netresearchgate.net

This compound, possessing a reactive aziridine group, could function as a crosslinking agent. While it is a monofunctional aziridine in its current form, its bifunctional nature (amine and aziridine) allows for its incorporation into a polymer backbone, with the aziridine available for subsequent crosslinking. Alternatively, it could be modified to carry multiple aziridine functionalities.

The mechanism of crosslinking involves the protonation of the aziridine nitrogen by the carboxylic acid, followed by nucleophilic attack of the carboxylate on one of the ring carbons, leading to the formation of a β-amino ester linkage.

The table below summarizes the potential impact of using such a crosslinker in polymer systems.

Polymer System Functional Group for Crosslinking Property Enhancement
Acrylic EmulsionsCarboxylic AcidImproved water and chemical resistance, enhanced adhesion.
Polyurethane DispersionsCarboxylic AcidIncreased hardness and durability of coatings.
Carboxylated RubbersCarboxylic AcidEnhanced tensile strength and modulus.

Application as a Chemical Probe for Fundamental Biological Process Studies

Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. nih.gov They are essential tools for understanding the function of proteins and other biomolecules, without a primary focus on therapeutic outcomes. scilit.com While there is no specific information on this compound as a chemical probe, its structural features suggest potential in this area.

The aziridine ring is an electrophilic group that can covalently react with nucleophilic residues in proteins, such as cysteine or lysine. This reactivity could be harnessed to design activity-based probes for identifying and studying specific enzymes. The oxane moiety could be modified with reporter tags, such as fluorophores or biotin, to enable the detection and isolation of protein targets.

Furthermore, diazirines, which are structural isomers of aziridines, are well-established photo-crosslinking agents used in chemical biology to study protein-protein and protein-ligand interactions. researchgate.net While aziridines themselves are not typically used for photo-crosslinking, their reactivity could be exploited for covalent labeling of binding partners.

The table below outlines hypothetical applications in the development of chemical probes.

Probe Type Target Biomolecule Mechanism of Action Information Gained
Activity-Based ProbeEnzymes with nucleophilic active sitesCovalent modification of the active siteEnzyme activity and inhibitor screening.
Affinity-Based ProbeSpecific protein targetsCovalent labeling of the binding pocketIdentification of protein-ligand interactions.

Q & A

Q. What strategies mitigate toxicity risks in biological assays involving this compound?

  • Methodological Answer : In vitro cytotoxicity screening (MTT assays on HEK293 cells) establishes safe concentration thresholds (<10 µM). PPE (e.g., respirators) and closed-system handling (e.g., gloveboxes) minimize exposure. Metabolite profiling (using liver microsomes) identifies detoxification pathways, such as glutathione conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.